ethyl 5-methyl-1,1-dioxo-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1,1-dioxo-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazine derivatives. This compound is characterized by its unique structure, which includes a thiadiazine ring, an oxadiazole moiety, and a carboxylate ester group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 5-methyl-1,1-dioxo-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiadiazine ring, followed by the introduction of the oxadiazole moiety and the carboxylate ester group. Common reaction conditions involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 5-methyl-1,1-dioxo-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Ethyl 5-methyl-1,1-dioxo-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1,1-dioxo-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-methyl-1,1-dioxo-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other similar compounds, such as:
Thiadiazine derivatives: Compounds with similar thiadiazine rings but different substituents.
Oxadiazole derivatives: Compounds with oxadiazole moieties and varying functional groups.
Carboxylate esters: Compounds with carboxylate ester groups and different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N4O5S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 5-methyl-1,1-dioxo-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C16H16N4O5S/c1-3-24-16(21)13-9-20(26(22,23)19-11(13)2)10-14-17-15(25-18-14)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
BQYWTWBWDABIMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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